![molecular formula C18H21ClN4O2 B5297424 N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5297424.png)
N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various cancers and autoimmune diseases.
作用機序
N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide inhibits BTK by binding to the active site of the enzyme and preventing its phosphorylation. This leads to the inhibition of downstream signaling pathways that are critical for the survival and proliferation of cancer and autoimmune cells. N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has been shown to be more selective for BTK than other inhibitors, which reduces the risk of off-target effects.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has been shown to induce apoptosis (programmed cell death) in cancer and autoimmune cells, as well as inhibit their proliferation. It also reduces the production of inflammatory cytokines, which are responsible for the symptoms of autoimmune diseases. In preclinical studies, N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has demonstrated significant antitumor activity and improved survival rates in animal models.
実験室実験の利点と制限
N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has several advantages for lab experiments, including its high selectivity for BTK, its ability to induce apoptosis in cancer and autoimmune cells, and its potential for combination therapy with other inhibitors. However, N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has some limitations, including its low solubility in water and its potential for toxicity at high doses.
将来の方向性
There are several future directions for research on N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide, including:
1. Combination therapy with other inhibitors to improve efficacy and reduce the risk of resistance.
2. Development of new formulations to improve solubility and bioavailability.
3. Investigation of the mechanism of action in different cancer and autoimmune cell types.
4. Clinical trials to evaluate the safety and efficacy of N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide in humans.
5. Exploration of the potential for N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide in other diseases, such as infectious diseases and neurological disorders.
Conclusion:
N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide is a promising small molecule inhibitor that has shown potential in the treatment of various cancers and autoimmune diseases. Its high selectivity for BTK and ability to induce apoptosis in cancer and autoimmune cells make it an attractive candidate for further research and development. However, more studies are needed to evaluate its safety and efficacy in humans and to explore its potential in other diseases.
合成法
N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide is synthesized through a multistep process that involves the reaction of 5-chloro-2-pyridinamine with 4-(4-methoxyphenyl)piperazine, followed by the addition of acetic anhydride and purification by column chromatography. This synthesis method has been optimized to yield high purity and high yield of N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide.
科学的研究の応用
N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has been extensively studied for its potential in the treatment of various cancers, including lymphoma, leukemia, and multiple myeloma. It has also shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which is a key player in the B-cell receptor signaling pathway. By inhibiting BTK, N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide can block the proliferation and survival of cancer and autoimmune cells.
特性
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2/c1-25-16-5-3-15(4-6-16)23-10-8-22(9-11-23)13-18(24)21-17-7-2-14(19)12-20-17/h2-7,12H,8-11,13H2,1H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZIEAXNLQXHGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

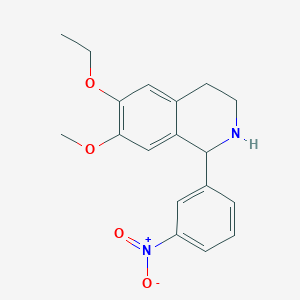
![2-[4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5297355.png)
![(4R)-4-{4-[({[(3-chloro-4-methylphenyl)amino]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}-N-methyl-L-prolinamide hydrochloride](/img/structure/B5297374.png)
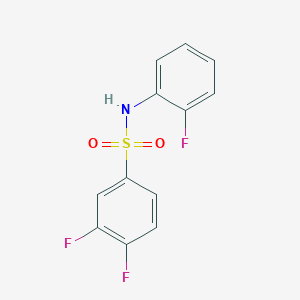
![N-(2,4-dichlorophenyl)-2-[(4-methyl-1-phthalazinyl)thio]acetamide](/img/structure/B5297384.png)
![N-(3-chlorophenyl)-N'-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5297389.png)
![8-[2-(trifluoromethyl)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5297394.png)
![N,N-diethyl-4-{[4-hydroxy-1-(3-methoxypropyl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}benzenesulfonamide](/img/structure/B5297407.png)
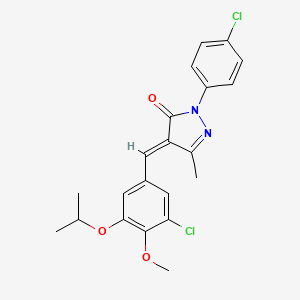
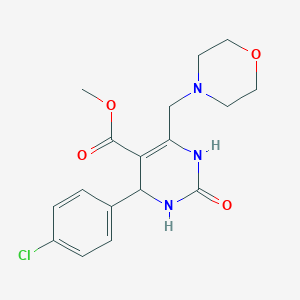
![2-isobutyl-6-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5297418.png)
![1-(4-methylbenzyl)-4-{[2-(1-piperidinyl)-5-pyrimidinyl]methyl}-2-piperazinone](/img/structure/B5297420.png)
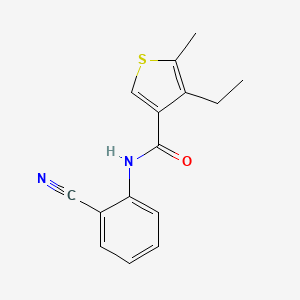
![methyl 2-{5-[(5-methyl-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5297437.png)